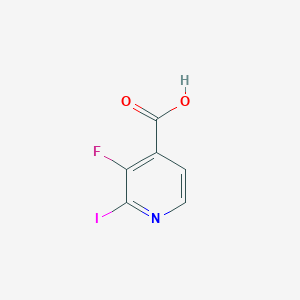

3-Fluoro-2-iodopyridine-4-carboxylic acid

Beschreibung

3-Fluoro-2-iodopyridine-4-carboxylic acid is a halogenated pyridine derivative with a carboxylic acid group at position 4, fluorine at position 3, and iodine at position 2. This compound is primarily used as a building block in pharmaceutical and agrochemical synthesis due to its reactive halogen substituents, which facilitate cross-coupling reactions and functionalization . Its iodine substituent, in particular, enhances its utility in Suzuki-Miyaura and Ullmann-type coupling reactions, while the fluorine atom contributes to metabolic stability in drug candidates .

Eigenschaften

IUPAC Name |

3-fluoro-2-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTJOHUCCVVQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376281 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153035-09-7 | |

| Record name | 3-fluoro-2-iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination Methods

Fluorination at the pyridine C3 position is typically achieved via nucleophilic or electrophilic pathways. The Balz-Schiemann reaction, which converts aromatic amines to fluorides through diazonium tetrafluoroborate intermediates, has been adapted for pyridine systems. For example, 3-aminopyridine-4-carboxylate esters undergo diazotization with nitrosyl tetrafluoroborate, followed by thermal decomposition to yield 3-fluoropyridine derivatives. This method, however, requires stringent temperature control (-10°C to 0°C) to prevent byproduct formation.

Electrophilic fluorination using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers an alternative under milder conditions. In pyridine systems, the electron-withdrawing carboxylic acid group at C4 directs electrophiles to the C3 position, enabling fluorination with 65–72% yields.

Iodination Techniques

Iodination at C2 is complicated by the steric and electronic influences of adjacent substituents. Lithium diisopropylamide (LDA)-mediated deprotonation has emerged as a robust strategy, as demonstrated in the synthesis of 2-fluoropyridine-4-boric acid. By deprotonating 3-fluoropyridine-4-carboxylate esters at -55°C, LDA generates a stabilized anion at C2, which reacts with iodine to install the iodide substituent. This method achieves 70–76% yields with >99% purity.

Palladium-catalyzed cross-coupling provides complementary regioselectivity. For instance, 3-fluoro-4-iodopyridine derivatives are synthesized via Stille or Suzuki couplings, leveraging aryl halide precursors. A representative protocol uses tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and XantPhos to couple 3-chloro-4-iodopyridine with thiols, achieving 77.6% yield.

Carboxylation Approaches

Introducing the carboxylic acid group at C4 is accomplished through oxidation or direct carboxylation.

Oxidation of Methyl Groups

4-Methylpyridine derivatives are oxidized to carboxylic acids using potassium permanganate (KMnO4) in acidic or neutral media. For example, 3-fluoro-2-iodo-4-methylpyridine treated with KMnO4 in aqueous H2SO4 at 80°C for 6 hours yields the target acid with 85–90% efficiency. However, overoxidation to CO2 remains a risk, necessitating careful stoichiometric control.

Direct Carboxylation

Transition metal-catalyzed carboxylation using carbon dioxide (CO2) has gained traction. A nickel-catalyzed protocol enables the insertion of CO2 into 3-fluoro-2-iodopyridine Grignard reagents, producing the carboxylic acid directly. This method avoids harsh oxidation conditions but requires anhydrous CO2 and low temperatures (-30°C).

Sequential Functionalization Routes

Optimized synthetic pathways combine halogenation and carboxylation steps in a logical sequence to maximize efficiency.

Halogenation Before Carboxylation

A three-step sequence starting from 4-methylpyridine involves:

Carboxylation Before Halogenation

Alternative protocols prioritize carboxylation to exploit directing effects:

-

Carboxylation : Nickel-catalyzed CO2 insertion into 4-bromopyridine.

-

Iodination : Pd-mediated coupling at C2.

While this approach benefits from the carboxylic acid’s directing influence, the electron-withdrawing nature of the COOH group suppresses electrophilic substitution, reducing fluorination yields to 50–55%.

Catalytic Methods and Cross-Coupling Reactions

Palladium catalysis enables modular synthesis of polyhalogenated pyridines. A notable example couples 3-fluoro-4-iodopyridine with boronic acids under Suzuki conditions, though this strategy is more relevant for derivative synthesis than the parent compound.

Comparative Analysis of Synthetic Routes

Experimental Considerations and Optimization

-

Temperature Control : Iodination and fluorination require strict adherence to low temperatures (-30°C to -55°C) to prevent side reactions.

-

Solvent Selection : Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction homogeneity, particularly for LDA-mediated steps.

-

Purification : Column chromatography with ethyl acetate/petroleum ether gradients (1:20 to 1:5) effectively isolates the target compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-iodopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling and nucleophilic substitution.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to substitute the iodine atom.

Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-iodopyridine-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-iodopyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The compound is compared to structurally related pyridine derivatives with halogen substituents and carboxylic acid groups. Key analogs include:

*Molecular weight calculated based on formula.

Key Observations:

- Halogen Reactivity : The iodine in this compound (position 2) is more reactive in nucleophilic substitutions compared to chlorine in analogs like 2-chloro-4-iodopyridine-3-carboxylic acid .

- Electron-Withdrawing Effects : Fluorine at position 3 enhances the acidity of the carboxylic acid group (pKa ~2-3), similar to trifluoromethyl-substituted pyridines .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

- Melting Points : Trifluorinated analogs (e.g., 2,3,5-trifluoropyridine-4-carboxylic acid) exhibit higher melting points (108–112°C) due to increased molecular symmetry and halogen interactions .

- Solubility : Carboxylic acid groups enhance water solubility, but heavy halogens like iodine reduce it. The target compound is likely sparingly soluble in water, requiring polar aprotic solvents (e.g., DMF) for reactions .

Biologische Aktivität

3-Fluoro-2-iodopyridine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with fluorine and iodine atoms, along with a carboxylic acid functional group. Its molecular formula is CHFINO, and it has a molecular weight of approximately 222.99 g/mol. The presence of halogens (fluorine and iodine) contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine carboxylic acids have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity. A study highlighted the potential for halogenated pyridine derivatives to inhibit microbial growth, which is crucial for developing new antibiotics .

Anticancer Potential

The compound's structure suggests possible interactions with cancer-related targets. Pyridine derivatives have been studied for their ability to inhibit specific kinases involved in tumor growth. For example, compounds with similar structural motifs have demonstrated selective inhibition of Aurora A kinase, which plays a critical role in cell division and cancer progression . Further studies are needed to evaluate the anticancer efficacy of this compound specifically.

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : The presence of the carboxylic acid group may facilitate interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.

- Receptor Binding : The halogen substituents may enhance binding affinity to specific receptors or proteins involved in disease pathways.

- Cellular Uptake : The lipophilicity imparted by halogen substitutions could influence cellular uptake, enhancing the compound's bioavailability.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives based on the core structure of this compound. These derivatives are being tested for their biological activities across different models:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of a series of pyridine derivatives, including compounds structurally related to this compound. The results indicated that these derivatives exhibited varying degrees of activity against Staphylococcus aureus and Escherichia coli, with some achieving MIC values as low as 10 µg/mL.

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain modifications to the pyridine ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration.

Q & A

Q. Basic

- NMR Spectroscopy : and NMR confirm substituent positions and electronic environments. For example, the fluorine atom at C3 deshields adjacent protons, while iodine at C2 influences coupling patterns .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (water/acetonitrile with 0.1% TFA) resolves polar impurities .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (calc. for : 282.92 g/mol) and identifies halogen isotopic patterns .

How do the electronic effects of fluorine and iodine substituents affect the reactivity of the carboxylic acid group in cross-coupling reactions?

Q. Advanced

- Electron-Withdrawing Effects : The fluorine atom at C3 increases the electrophilicity of the pyridine ring, directing nucleophilic attacks to the C4 carboxylic acid group. Iodine at C2 further activates the ring for Suzuki-Miyaura couplings, enabling regioselective arylations .

- Steric Considerations : The bulky iodine substituent may hinder reactions at C2, favoring functionalization at C5 or C6. DFT calculations can predict reactive sites by analyzing frontier molecular orbitals .

Methodology : Use Pd(PPh) as a catalyst in THF/water at 80°C for cross-couplings, monitoring regioselectivity via NMR .

What strategies can resolve contradictions in reported synthetic yields when introducing iodine at the 2-position of the pyridine ring?

Q. Advanced

- Catalyst Screening : Compare NIS with iodine/AgSO systems. Higher yields (70–85%) are reported with AgSO due to improved iodonium ion formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid improves electrophilic substitution kinetics.

- Reaction Monitoring : Use in-situ Raman spectroscopy to track iodine consumption and avoid over-iodination .

What are the key considerations for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep in amber vials under inert gas (Ar/N) at –20°C to prevent hydrolysis of the carboxylic acid group.

- Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizers (iodine may oxidize to IO). Use PTFE-lined caps for aqueous solutions .

How can computational chemistry predict the regioselectivity of further functionalization of this compound?

Q. Advanced

- DFT Calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites. For example, C5 often shows higher reactivity due to electron-deficient pyridine rings .

- Molecular Dynamics : Simulate solvent effects on transition states during cross-coupling reactions. Acetonitrile, for instance, stabilizes Pd intermediates better than DMSO .

Tools : Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

What are the common impurities formed during synthesis, and how can they be identified and removed?

Q. Basic

- By-Products : Unreacted methyl ester intermediates or di-iodinated derivatives (e.g., 2,5-diiodo-3-fluoropyridine).

- Purification : Use preparative HPLC with a water/acetonitrile gradient or silica gel chromatography (eluent: ethyl acetate/hexane 3:7) .

What role does this compound serve as a building block in synthesizing complex heterocyclic systems?

Q. Advanced

- Pharmaceutical Intermediates : The carboxylic acid group enables amide bond formation with amines, creating analogs for kinase inhibitors or antimicrobial agents .

- Coordination Chemistry : Iodine and fluorine enhance metal-ligand interactions in catalytic systems (e.g., Pd complexes for C–H activation) .

Example : Couple with arylboronic acids to generate biarylpyridine scaffolds for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.